Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 4-fluorobenzyl group at position 1, a keto group at position 2, and a piperazine-1-carboxylate ester at position 2.
Properties
IUPAC Name |
ethyl 4-[1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-2-32-23(31)27-12-10-26(11-13-27)21(29)19-14-17-4-3-9-25-20(17)28(22(19)30)15-16-5-7-18(24)8-6-16/h3-9,14H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQMOQQDAFKYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzyl chloride with piperazine to form 1-(4-fluorobenzyl)piperazine. This intermediate is then reacted with ethyl 4-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)acetate under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Research Findings and Trends
In Silico Studies : Analogues like 5a10 were designed using computational tools to optimize interactions with kinase ATP-binding pockets. The 4-fluorobenzyl group in the target compound may similarly enhance selectivity .
Crystallography : Programs like SHELX and ORTEP-3 (evidenced in ) were critical for resolving the crystal structures of related compounds, aiding in structure-activity relationship (SAR) analysis.
Biological Activity : While direct data for the target compound are lacking, analogues with trifluoromethylphenyl-piperazine (27) or pyridinyl-piperazine (1) substituents showed enhanced inhibitory activity in kinase assays, suggesting the target’s piperazine-1-carboxylate group warrants further testing .
Biological Activity
Ethyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.
Chemical Structure and Synthesis
The compound features a piperazine ring linked to a naphthyridine moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
Synthesis Methods
Synthesis typically involves multi-step reactions including:
- Formation of the naphthyridine scaffold.
- Introduction of the piperazine ring.
- Substitution with the fluorobenzyl group.
Recent advancements in microwave-assisted synthesis have improved yields and reduced reaction times for similar compounds, suggesting potential methods for synthesizing this compound efficiently .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cellular proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Naphthyridine derivatives are recognized for their broad-spectrum antimicrobial activity. Studies have reported that modifications in the naphthyridine structure enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria . The presence of the fluorobenzyl group may also contribute to increased lipophilicity, enhancing membrane permeability and bacterial uptake.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies
Several case studies illustrate the biological activities of related compounds:
- Antitumor Efficacy : A study on a related naphthyridine derivative showed a significant reduction in tumor size in xenograft models, suggesting that structural modifications can enhance therapeutic efficacy .
- Antibacterial Activity : In vitro testing demonstrated that a closely related compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating potent antibacterial activity .
- Anti-inflammatory Mechanisms : Research highlighted a related compound's ability to downregulate TNF-alpha and IL-6 in macrophage models, showcasing its potential as an anti-inflammatory agent .
Q & A
Q. Methodological Answer :
- 1H-NMR : Analyze peak splitting patterns (e.g., δ 8.85 ppm singlet for H-2 in the naphthyridine core) .
- X-ray crystallography : Use SHELX for refinement and ORTEP-III for visualizing thermal ellipsoids. Address data inconsistencies (e.g., twinning) by re-examining diffraction images and refining occupancy ratios .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., MH+ signals around m/z 479–550) .
What strategies enable derivatization for SAR studies?
Q. Methodological Answer :
- Hydrolysis : Convert the ethyl ester to a carboxylic acid using NaOH in 1,4-dioxane under microwave irradiation (120°C, 35 minutes), followed by acidification to pH 2 .
- Piperazine substitution : Introduce heterocyclic or aromatic groups (e.g., 3-trifluoromethylphenyl) to modulate steric and electronic properties .
- Prodrug design : Explore carbonate or ester prodrugs (e.g., MK-8970 analogs) to enhance bioavailability .
How should biological activity be evaluated in cancer research contexts?
Q. Methodological Answer :
- Enzyme inhibition assays : Test against platelet-derived growth factor receptor alpha (PDGFRA) mutants using kinase activity assays (IC50 determination) .
- Cellular models : Assess antiproliferative effects in PDGFRA-driven cancer lines (e.g., gastrointestinal stromal tumors) via MTT assays .
- Target engagement : Use SPR or ITC to measure binding affinity to PDGFRA’s ATP-binding domain .
What analytical challenges arise in purity assessment, and how are they resolved?
Q. Methodological Answer :
- HPLC : Optimize mobile phases (e.g., acetonitrile/0.1% TFA) with C18 columns to resolve polar impurities.
- TLC : Monitor reactions using silica plates eluted with ethyl acetate/hexane (3:7) .
- Elemental analysis : Validate purity (>98%) via C/H/N combustion analysis .
How can crystallographic data contradictions be addressed?
Q. Methodological Answer :
- Refinement : Use SHELXL to model disorder (e.g., fluorobenzyl group rotamers) with PART instructions .
- Twinning analysis : Apply TWIN/BASF commands in SHELX for non-merohedral twinning .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
What handling precautions ensure compound stability?
Q. Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N2) at –20°C to prevent hydrolysis .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Decomposition : Monitor for CO/NOx emissions during combustion; use CO2 extinguishers .
How do structural modifications influence pharmacological activity?
Q. Methodological Answer :
- Piperazine substituents : Bulky groups (e.g., 3-(trifluoromethyl)phenyl) enhance PDGFRA selectivity by filling hydrophobic pockets .
- Naphthyridine core : Fluorine at position 4 improves metabolic stability; chloro/fluoro benzyl groups optimize logP .
- Ester vs. carboxylic acid : Carboxylic acid derivatives show higher target affinity but lower permeability .
What in vitro models assess toxicity profiles?
Q. Methodological Answer :
- MTT assays : Screen for cytotoxicity in HEK293 or HepG2 cells (IC50 > 10 µM suggests safety) .
- hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .
- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
How can computational modeling guide target identification?
Q. Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding modes to PDGFRA (PDB: 5K5X) or HIF prolyl-hydroxylase (PDB: 3HQR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .
- QSAR : Develop models correlating substituent electronegativity with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
